molecular formula C7H8ClN3S B13935654 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 1417287-45-6

4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13935654
CAS No.: 1417287-45-6
M. Wt: 201.68 g/mol
InChI Key: CGTPLOCLOYMVRO-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of intermediates derived from pyrimidine derivatives. For example, the preparation can start with ethyl 2-cyano-4,4-dimethoxybutanoate, which undergoes a series of reactions including nucleophilic substitution, cyclization, and chlorination to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, controlled reaction temperatures, and solvent systems that facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .

Scientific Research Applications

4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to its fused pyrrolo[2,3-d]pyrimidine structure, which imparts distinct chemical and biological properties compared to its simpler pyrimidine analogs. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

1417287-45-6

Molecular Formula

C7H8ClN3S

Molecular Weight

201.68 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H8ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H2,1H3,(H,9,10,11)

InChI Key

CGTPLOCLOYMVRO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCN2)C(=N1)Cl

Origin of Product

United States

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